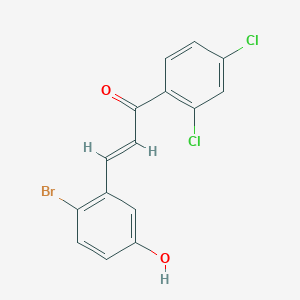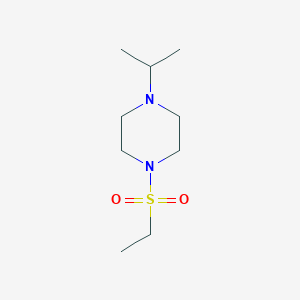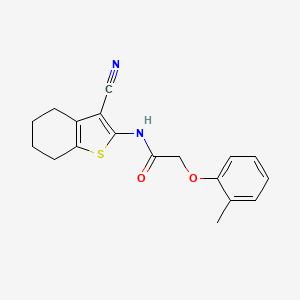
1-Cycloheptyl-4-cyclopentylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-4-cyclopentylpiperazine is an organic compound that features a piperazine ring substituted with cycloheptyl and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-4-cyclopentylpiperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cycloheptylamine with cyclopentylamine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-4-cyclopentylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the piperazine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-Cycloheptyl-4-cyclopentylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Cyclopentyl-4-nitrosopiperazine: Similar in structure but contains a nitroso group.
1-Amino-4-cyclopentylpiperazine: Contains an amino group instead of a cycloheptyl group.
1-Cyclohexyl-4-cyclopentylpiperazine: Features a cyclohexyl group instead of a cycloheptyl group.
Uniqueness: 1-Cycloheptyl-4-cyclopentylpiperazine is unique due to the presence of both cycloheptyl and cyclopentyl groups, which may confer distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H30N2 |
|---|---|
Molecular Weight |
250.42 g/mol |
IUPAC Name |
1-cycloheptyl-4-cyclopentylpiperazine |
InChI |
InChI=1S/C16H30N2/c1-2-4-8-15(7-3-1)17-11-13-18(14-12-17)16-9-5-6-10-16/h15-16H,1-14H2 |
InChI Key |
GONKRCRIASHYQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2CCN(CC2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883637.png)

![9(10H)-Anthracenone, 10-[(4-chlorophenyl)methylene]-](/img/structure/B10883653.png)
![3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B10883657.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10883659.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine](/img/structure/B10883664.png)
![Azepan-1-yl[1-(4-bromobenzyl)piperidin-3-yl]methanone](/img/structure/B10883667.png)

![1-{4-[(4-Methoxyphenoxy)acetyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10883685.png)
![{1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl}thiourea](/img/structure/B10883689.png)

![N-cycloheptyl-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B10883708.png)

![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)
